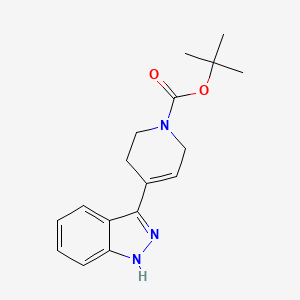

tert-Butyl 4-(1H-indazol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “tert-Butyl 4-(1H-indazol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate” is a complex organic molecule. It contains an indazole group, which is a type of heterocyclic aromatic compound . Indazole-containing compounds have been investigated and applied in producing various biologically active compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, indazoles can be synthesized through various methods . These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .

Molecular Structure Analysis

The molecular structure of this compound would include an indazole ring attached to a dihydropyridine ring via a carbon atom. The indazole ring is a bicyclic compound, consisting of two fused rings: a benzene ring and a pyrazole ring .

Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the functional groups present in the molecule. Indazole compounds, for instance, have been known to undergo various chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Indazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Aplicaciones Científicas De Investigación

Synthesis and Applications in Cancer Therapeutics

- Synthesis as an Anticancer Intermediate : tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a closely related compound, is a significant intermediate for small molecule anticancer drugs. A study by (Zhang, Ye, Xu, & Xu, 2018) presented a high-yield synthetic method for this compound, emphasizing its role in the development of novel antitumor drugs that can overcome drug resistance.

Structural Analysis and Synthesis Methods

- Crystal Structure and DFT Study : The tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, another analogue, has been studied for its crystal structure and density functional theory (DFT) analysis. (Ye et al., 2021) provided insights into its physicochemical features through molecular electrostatic potential and frontier molecular orbitals investigations.

Derivatives and Their Potential Uses

- Biologically Active Compounds Synthesis : tert-Butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a derivative, is important in synthesizing compounds like crizotinib, as demonstrated by (Kong et al., 2016). This highlights its utility in developing drugs with various biological activities.

Mecanismo De Acción

Target of Action

Indazole-containing heterocyclic compounds have been known to have a wide variety of medicinal applications . They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

It is known that indazole-containing compounds interact with their targets, leading to changes that can have therapeutic effects .

Biochemical Pathways

The synthesis of indazoles involves various strategies, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of c–n and n–n bonds .

Result of Action

Indazole-containing compounds are known to have a wide variety of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .

Action Environment

The synthesis of indazoles can involve reactions under catalyst- and solvent-free conditions .

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl 4-(1H-indazol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)20-10-8-12(9-11-20)15-13-6-4-5-7-14(13)18-19-15/h4-8H,9-11H2,1-3H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWPUCSFRVLGMBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC1)C2=NNC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-fluorophenyl)-3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2371716.png)

![N-benzyl-4-{5-[(2-chlorobenzyl)amino]-4-cyano-1,3-oxazol-2-yl}-N-methylbenzenesulfonamide](/img/structure/B2371724.png)

![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-2-furylmethylidene]benzenecarbohydrazide](/img/structure/B2371725.png)

![N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide](/img/structure/B2371730.png)

![3-[2-[(E)-2-Cyano-3-oxo-3-(propylamino)prop-1-enyl]phenoxy]propanoic acid](/img/structure/B2371733.png)

![isobutyl 2-amino-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2371736.png)